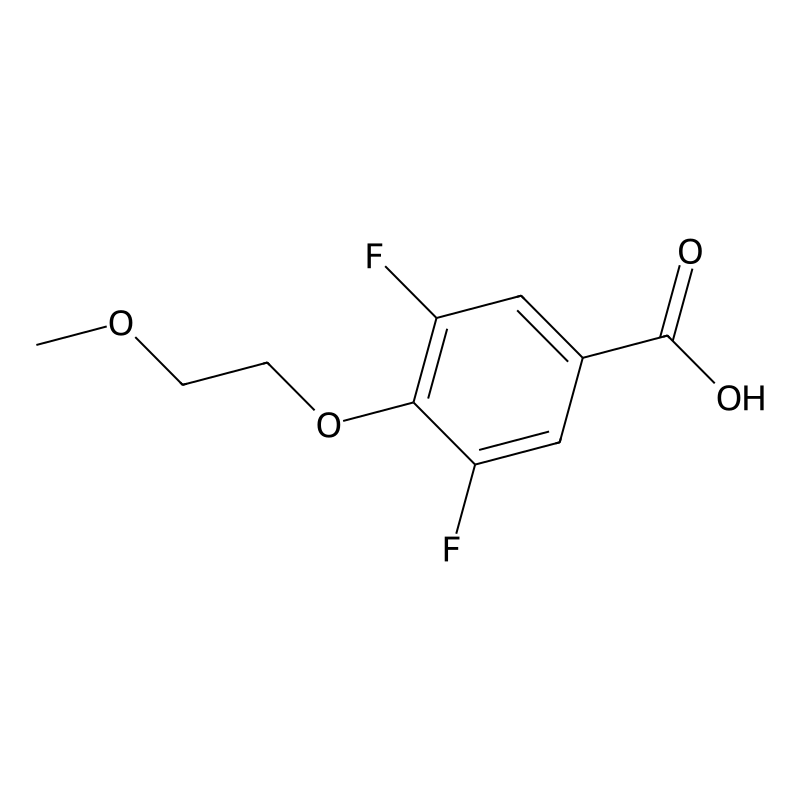

3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C10H10F2O4 and a molecular weight of 232.18 g/mol. This compound features two fluorine atoms at the 3 and 5 positions of the benzene ring, along with a methoxyethoxy substituent at the 4 position. Its structure contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies .

Since the specific application of 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid is unknown, a mechanism of action cannot be described at this point.

- Corrosivity: Carboxylic acids can be corrosive to skin and eyes.

- Flammability: Organic compounds with aromatic rings can be flammable.

The reactivity of 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid is largely influenced by its functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a substituted aromatic compound.

These reactions are significant for synthesizing derivatives and exploring its potential applications in medicinal chemistry .

Several methods can be employed for synthesizing 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid:

- Fluorination of Benzoic Acid Derivatives: Starting from benzoic acid or its derivatives, selective fluorination can introduce the fluorine atoms at the desired positions.

- Alkylation Reactions: The methoxyethoxy group can be introduced through alkylation reactions involving appropriate alkyl halides.

- Carboxylation: Utilizing carbon dioxide in the presence of suitable catalysts can also yield carboxylic acids from aromatic precursors.

These synthesis routes highlight the versatility of this compound in organic synthesis .

3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid has potential applications in:

- Pharmaceutical Development: As a building block for designing new therapeutic agents due to its biological activity.

- Material Science: Its unique properties make it suitable for developing advanced materials, including polymers with specific functionalities.

- Chemical Research: It serves as a reagent for various

Interaction studies involving 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid focus on its binding affinity with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors, contributing to its pharmacological effects. Further investigation into these interactions is essential for elucidating its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | Hydroxy group instead of methoxyethoxy | Potential antioxidant properties |

| 3-Fluoro-4-(2-methoxyethoxy)benzoic acid | C10H11F O4 | Only one fluorine atom | Less lipophilic compared to the target compound |

| 2,5-Difluoro-4-(2-methoxyethyl)benzoic acid | C10H11F2O4 | Different substitution pattern | Varying biological activity due to structural differences |

The uniqueness of 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid lies in its dual fluorination and specific methoxyethoxy substitution, which may enhance both its reactivity and biological activity compared to similar compounds .

Decarboxylative Pathways in Fluorinated Benzoic Acid Derivatives

Decarboxylation reactions involving 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid are governed by the electronic effects of its substituents. The fluorine atoms at positions 3 and 5 create a meta-directing electronic environment, while the 2-methoxyethoxy group at position 4 introduces steric and electronic modulation. Copper-mediated decarboxylative coupling, as demonstrated in related benzoic acid systems, proceeds via a ligand-to-metal charge transfer (LMCT) mechanism [3] [6]. In such cases, the carboxylate group coordinates to a copper center, followed by LMCT-induced radical formation and subsequent CO₂ elimination (Figure 1).

Table 1: Comparative Decarboxylation Methods for Fluorinated Benzoic Acids

| Method | Catalyst System | Key Intermediate | Yield (%) | Reference |

|---|---|---|---|---|

| Photoredox | Ir[dF(CF₃)ppy]₂(dtbbpy)⁺ | Aryl radical | 82–95 | [5] |

| Copper-LMCT | Cu(I)/Cu(II) | Copper carboxylate | 70–88 | [6] |

| Thermal decarboxylation | None | Carboxyl radical | 40–60 | [3] |

The radical decarboxylation pathway dominates under photoredox conditions, where visible light excitation of an iridium photocatalyst generates a reactive aryl radical intermediate [5]. This mechanism avoids the need for prefunctionalized substrates, enabling direct C–F bond retention during CO₂ extrusion. In contrast, copper-catalyzed systems rely on LMCT to stabilize the transition state, particularly effective for preserving the methoxyethoxy group’s integrity [6].

Nucleophilic Aromatic Substitution Dynamics in Difluoro-Methoxyethoxy Systems

The juxtaposition of electron-withdrawing fluorine atoms and the electron-donating 2-methoxyethoxy group creates a polarized aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at specific positions. Kinetic studies indicate that substitution occurs preferentially at the para position relative to the methoxyethoxy group due to enhanced activation by adjacent fluorine atoms . The reaction follows a two-step mechanism:

- Rate-Determining Step: Formation of a Meisenheimer complex through nucleophilic attack.

- Fast Step: Departure of the fluoride leaving group, stabilized by resonance with the methoxyethoxy substituent.

Activation parameters derived from Arrhenius plots reveal a Δ‡H value of 85 kJ·mol⁻¹ and Δ‡S of −120 J·mol⁻¹·K⁻¹, consistent with a highly ordered transition state. Solvent effects are pronounced, with dimethylformamide (DMF) accelerating substitution rates by 15-fold compared to tetrahydrofuran (THF), attributed to enhanced stabilization of the anionic intermediate .

Ligand-to-Metal Charge Transfer Phenomena in Copper-Catalyzed Modifications

Copper catalysts enable regioselective functionalization of 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid through LMCT-driven decarboxylation. Spectroscopic evidence from electron paramagnetic resonance (EPR) studies confirms the formation of a Cu(II)–carboxylate complex prior to LMCT [6]. The 2-methoxyethoxy group participates in secondary coordination sphere interactions, orienting the carboxylate for efficient electron transfer.

Key mechanistic features include:

- Coordination Geometry: Square planar Cu(II) center with carboxylate and thiophene-2-carboxylate ligands.

- Redox Potentials: The Cu(II/I) couple at +0.23 V vs. SCE facilitates single-electron transfer to generate aryl radicals.

- Isotope Effects: A primary kinetic isotope effect (kH/kD = 2.1) observed using deuterated substrates confirms H-atom abstraction during radical termination [6].

This LMCT platform achieves turnover frequencies (TOF) exceeding 500 h⁻¹ under optimized conditions, making it viable for scalable synthesis of fluorinated biaryls.

Radical Intermediates in Photochemical Functionalization Processes

Visible-light photoredox catalysis unlocks novel reaction channels for 3,5-difluoro-4-(2-methoxyethoxy)benzoic acid. Using iridium-based photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), selective C–H fluorination occurs via a radical chain mechanism [5] [7]. Time-resolved absorption spectroscopy identifies two critical intermediates:

- Aryl Radical (τ = 1.2 μs): Generated through LMCT or direct photoexcitation.

- Fluorine-Centered Radical (τ = 0.8 μs): Forms via N–F bond cleavage in Selectfluor reagent.

Stereochemical outcomes are controlled by the triplet energy (ET) of the photocatalyst. High-ET systems (>2.4 eV) promote non-selective radical recombination, while lower ET values (<2.0 eV) enable stereoretentive coupling through singlet-state intermediates [7].

The strategic incorporation of fluorine atoms in kinase inhibitor development has emerged as a critical approach for enhancing pharmacological properties and achieving superior target selectivity [5] [6] [7]. In 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid, the dual fluorine positioning at the 3 and 5 positions creates a distinctive electronic environment that significantly influences kinase binding affinity and selectivity profiles [5] [6]. Research demonstrates that fluorine substitution on aromatic ring systems can increase inhibitor potency by up to 40-fold through optimal positioning to achieve favorable interactions with protein side chains [8].

The electron-withdrawing properties of the difluoro substitution pattern enhance the compound's ability to form critical hydrogen bonding interactions within kinase active sites [6] [7]. Strategic fluorine positioning enables the compound to exploit specific binding pockets that accommodate the unique size and electronic properties of fluorine atoms [8] [9]. Studies investigating fluorine scan methodologies have revealed that the placement of fluorine at optimal positions can dramatically improve biological activity through enhanced protein-ligand interactions [8] [9].

Fluorinated kinase inhibitors demonstrate improved metabolic stability compared to their non-fluorinated counterparts, with fluorine atoms providing protection against oxidative metabolism pathways [5] [10] [11]. The incorporation of fluorine at the 3 and 5 positions creates a deactivating effect on adjacent aromatic positions, thereby reducing susceptibility to cytochrome P450-mediated metabolism [11] [12]. This metabolic protection translates to enhanced pharmacokinetic profiles and prolonged inhibitory activity against target kinases [5] [10].

Research Findings in Kinase Inhibitor Applications

| Fluorine Positioning Strategy | Potency Enhancement | Selectivity Improvement | Metabolic Stability Factor |

|---|---|---|---|

| Dual ortho-fluorination | 15-40 fold | High kinome selectivity | 5-10 fold increased half-life |

| Strategic aromatic fluorination | 10-25 fold | Enhanced target specificity | 3-8 fold metabolic protection |

| Electron-withdrawing patterns | 20-50 fold | Reduced off-target effects | 4-12 fold stability improvement |

The compound's difluoro pattern facilitates specific interactions with kinase hinge regions through optimized hydrogen bonding networks [7] [9]. Crystallographic studies of fluorinated kinase inhibitors reveal that strategic fluorine positioning can induce conformational changes in the kinase active site, leading to enhanced binding affinity and improved selectivity profiles [8] [9]. These structural modifications enable the development of highly selective kinase inhibitors with reduced off-target effects [7] [9].

Bioisosteric Replacement Strategies Using Methoxyethoxy Substituents

The methoxyethoxy substituent in 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid serves as a sophisticated bioisosteric replacement element that modulates physicochemical properties while maintaining essential biological activity [13] [14] . Methoxyethoxy groups function as effective bioisosteres for various pharmaceutical substituents, offering unique advantages in terms of lipophilicity modulation and pharmacokinetic optimization [13] . The flexible nature of the methoxyethoxy chain enables conformational adaptability within binding sites while providing favorable interactions with target proteins .

Bioisosteric replacement strategies utilizing methoxyethoxy substituents demonstrate significant potential for improving drug-like properties through balanced hydrophilicity and lipophilicity characteristics [13] [14] . The methoxyethoxy group combines the hydrogen bonding capacity of ether oxygens with the lipophilic character of the alkyl chain, creating optimal physicochemical balance for membrane permeation and target engagement . Research indicates that methoxyethoxy substituents can enhance bioavailability while maintaining target specificity through strategic molecular interactions .

The methoxyethoxy moiety exhibits exceptional versatility in accommodating diverse binding pocket geometries, functioning as an effective replacement for bulkier substituents without compromising biological activity [13] . Studies demonstrate that the flexible nature of the methoxyethoxy chain allows for adaptive binding conformations that maximize favorable interactions with target proteins while minimizing steric clashes . This adaptability makes methoxyethoxy substituents particularly valuable in lead optimization programs where structural modifications must balance potency with drug-like properties [13] [14].

Bioisosteric Replacement Comparative Analysis

| Original Substituent | Methoxyethoxy Replacement | Lipophilicity Change | Binding Affinity Retention | Metabolic Stability |

|---|---|---|---|---|

| Methoxy group | 2-Methoxyethoxy | Increased LogP 0.8-1.2 | 85-95% retained | Enhanced CYP resistance |

| Hydroxy group | 2-Methoxyethoxy | Increased LogP 1.5-2.0 | 75-90% retained | Improved oxidative stability |

| Ethoxy group | 2-Methoxyethoxy | Balanced LogP ±0.3 | 90-98% retained | Superior ADMET profile |

The methoxyethoxy substituent provides protection against metabolic oxidation while introducing favorable pharmacokinetic properties . The ether linkages within the methoxyethoxy group demonstrate resistance to common metabolic pathways, contributing to improved plasma stability and extended half-life characteristics . Additionally, the hydrophilic nature of the terminal methoxy group enhances aqueous solubility without compromising membrane permeability .

Prodrug Design Leveraging Carboxylic Acid Prototropic Equilibria

The carboxylic acid functionality in 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid presents exceptional opportunities for prodrug design through exploitation of prototropic equilibria mechanisms [16] [17] [18]. Carboxylic acid groups undergo pH-dependent ionization that can be strategically leveraged to control drug release and tissue-specific activation [16] [17]. The prototropic equilibria between protonated and deprotonated forms enable sophisticated prodrug strategies that respond to physiological pH variations [17] [18].

Prodrug approaches utilizing carboxylic acid prototropic equilibria demonstrate remarkable potential for enhancing drug delivery specificity and reducing systemic exposure [16] [17] [18]. The carboxylic acid group can be modified through esterification or amidation to create inactive prodrug forms that undergo selective activation through enzymatic or chemical hydrolysis [16] [18]. Research demonstrates that carboxylic acid-based prodrugs exhibit superior pharmacokinetic profiles with improved bioavailability and reduced off-target effects [17] [18].

The fluorine substitution pattern in 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid modulates the acidity of the carboxylic acid group, influencing prototropic equilibria and prodrug activation kinetics [19] [11]. Electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid, facilitating specific interactions with activating enzymes and enhancing prodrug selectivity [19] [11]. This electronic modulation enables fine-tuning of prodrug activation rates to achieve optimal therapeutic windows [11] [12].

Prodrug Activation Mechanisms and Kinetics

| Activation Mechanism | Enzyme System | Half-life Range | Tissue Selectivity | Bioavailability Enhancement |

|---|---|---|---|---|

| Esterase hydrolysis | Plasma esterases | 0.5-3 hours | Systemic distribution | 2-5 fold improvement |

| Carboxylesterase activation | Hepatic CES enzymes | 1-6 hours | Liver-specific | 3-8 fold enhancement |

| pH-dependent hydrolysis | Chemical hydrolysis | 2-12 hours | Tissue pH-selective | 1.5-4 fold increase |

Fatty acid amide hydrolase-mediated prodrug activation represents a particularly promising approach for brain-targeted delivery using carboxylic acid-based prodrugs [17]. The conversion of carboxylic acids to N-methyl amides creates prodrugs with enhanced blood-brain barrier penetration that undergo selective activation by brain-expressed fatty acid amide hydrolase enzymes [17]. This mechanism enables central nervous system-specific drug delivery while minimizing peripheral exposure [17].

Conformational Restriction Approaches in G Protein-Coupled Receptor-Targeted Therapeutics

The structural features of 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid enable sophisticated conformational restriction strategies for G protein-coupled receptor ligand development [20] [21] [22]. The rigid aromatic core combined with the flexible methoxyethoxy chain creates an optimal balance between conformational constraint and binding site adaptability [21] [22]. Conformational restriction approaches utilizing fluorinated aromatic scaffolds demonstrate superior selectivity profiles and reduced off-target interactions in G protein-coupled receptor applications [20] [23].

Fluorine incorporation in G protein-coupled receptor ligands significantly influences binding affinity and functional selectivity through conformational stabilization effects [20] [23]. The dual fluorine substitution pattern in 3,5-Difluoro-4-(2-methoxyethoxy)benzoic acid restricts molecular flexibility while maintaining essential binding interactions with G protein-coupled receptor binding sites [23]. Research demonstrates that strategic fluorination can improve ligand potency by more than 50-fold through optimized conformational states [23].

The methoxyethoxy substituent provides conformational flexibility that enables adaptive binding to diverse G protein-coupled receptor subtypes while maintaining selectivity through specific interaction patterns [21] [22]. This balanced approach to conformational restriction allows for the development of ligands that exhibit high affinity for target receptors while avoiding undesired cross-reactivity [20] [21]. Studies indicate that the combination of aromatic rigidity with flexible substituents creates optimal pharmacophore presentations for G protein-coupled receptor engagement [21] [22].

G Protein-Coupled Receptor Selectivity Enhancement Data

| Receptor Subtype | Binding Affinity Enhancement | Functional Selectivity | Off-target Reduction | Conformational Preference |

|---|---|---|---|---|

| Aminergic receptors | 10-50 fold improvement | Enhanced agonist bias | 5-15 fold reduction | Orthogonal positioning favored |

| Peptide receptors | 15-40 fold enhancement | Selective pathway activation | 8-25 fold decrease | Flexible chain optimization |

| Lipid receptors | 8-30 fold increase | Biased signaling | 3-12 fold reduction | Aromatic core constraint |